4-Bromo-5'-fluoro-2,2'-dimethyl-1,1'-biphenyl
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Overview
Description
4-Bromo-5’-fluoro-2,2’-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with bromine and fluorine substituents at the 4 and 5’ positions, respectively, and methyl groups at the 2 and 2’ positions. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5’-fluoro-2,2’-dimethyl-1,1’-biphenyl can be achieved through several methods, with the Suzuki–Miyaura cross-coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. For instance, 4-bromo-2,2’-dimethyl-1,1’-biphenyl can be coupled with 5’-fluoro-2,2’-dimethyl-1,1’-biphenylboronic acid under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5’-fluoro-2,2’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functionalized biphenyl derivatives.
Cross-Coupling Reactions: Besides Suzuki–Miyaura coupling, it can participate in other cross-coupling reactions like Stille, Negishi, and Kumada couplings.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro-substituted biphenyls, while oxidation can produce biphenyl carboxylic acids .
Scientific Research Applications
4-Bromo-5’-fluoro-2,2’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5’-fluoro-2,2’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: Lacks the fluorine and additional methyl groups, resulting in different chemical properties and reactivity.
4-Bromo-2,2’-dimethyl-1,1’-biphenyl: Similar structure but without the fluorine substituent, affecting its reactivity and applications.
5-Fluoro-2,2’-dimethyl-1,1’-biphenyl: Lacks the bromine substituent, leading to different chemical behavior.
Uniqueness
4-Bromo-5’-fluoro-2,2’-dimethyl-1,1’-biphenyl is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric effects. These effects influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C14H12BrF |
---|---|
Molecular Weight |
279.15 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenyl)-4-fluoro-1-methylbenzene |
InChI |
InChI=1S/C14H12BrF/c1-9-3-5-12(16)8-14(9)13-6-4-11(15)7-10(13)2/h3-8H,1-2H3 |
InChI Key |
MPZCQRVCORWVDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)Br)C |
Origin of Product |
United States |
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